molecular formula C16H13BrN4O2S B12049300 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 478256-64-3

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12049300
CAS No.: 478256-64-3
M. Wt: 405.3 g/mol
InChI Key: OSTINOXACDEQRB-GIJQJNRQSA-N
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Description

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a brominated phenyl group, and a methoxy-substituted phenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Scientific Research Applications

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione include:

Properties

478256-64-3

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4O2S/c1-23-14-5-3-2-4-12(14)15-19-20-16(24)21(15)18-9-10-8-11(17)6-7-13(10)22/h2-9,22H,1H3,(H,20,24)/b18-9+

InChI Key

OSTINOXACDEQRB-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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